![molecular formula C21H22N3O+ B14608204 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium CAS No. 60311-03-7](/img/structure/B14608204.png)
5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazine 720 is a heterocyclic organic compound that belongs to the oxazine family. It is known for its unique structure, which includes one oxygen and one nitrogen atom in a six-membered ring. This compound is often used in various scientific applications due to its distinctive chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxazine 720 can be synthesized through several methods. One common approach involves the reaction of 5-(ethylimino)-10-methyl-5H-benzo[a]phenoxazin-9-ethylamine with perchloric acid to form Oxazine 720 perchlorate . The reaction typically requires controlled conditions, including specific temperatures and solvents such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of Oxazine 720 often involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazine 720 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Oxazine 720 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethanol, and various acids and bases. The conditions often involve specific temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides of Oxazine 720, while substitution reactions can yield various substituted derivatives .
Applications De Recherche Scientifique
Oxazine 720 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxazine 720 involves its interaction with specific molecular targets. In biological systems, it can bind to cellular components, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Oxazine 720 can be compared with other similar compounds, such as:
Nile Red: Another fluorescent dye used in biological applications.
Cresyl Violet: A dye used for staining in histology.
Phenoxazine: A compound with similar structural features and applications.
Oxazine 720 is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications, such as high-sensitivity fluorescence imaging .
Propriétés
Numéro CAS |
60311-03-7 |
|---|---|
Formule moléculaire |
C21H22N3O+ |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
ethyl-[5-(ethylamino)-10-methylbenzo[a]phenoxazin-9-ylidene]azanium |
InChI |
InChI=1S/C21H21N3O/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19/h6-12,23H,4-5H2,1-3H3/p+1 |
Clé InChI |
ROZAKCFKSGKMPN-UHFFFAOYSA-O |
SMILES canonique |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


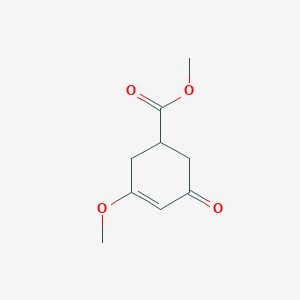
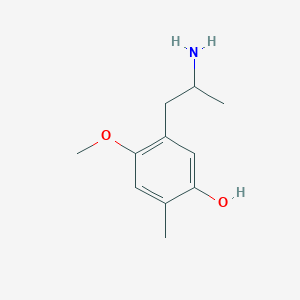
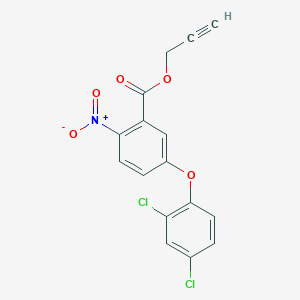
![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)
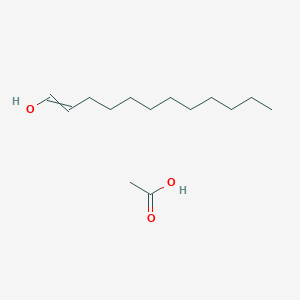


![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
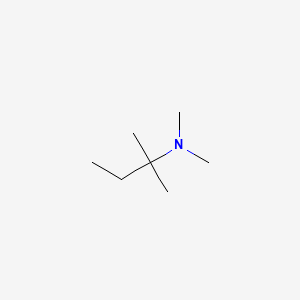

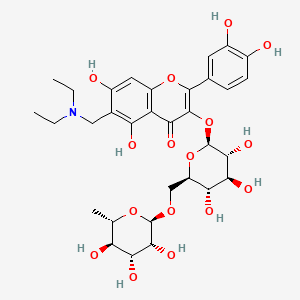
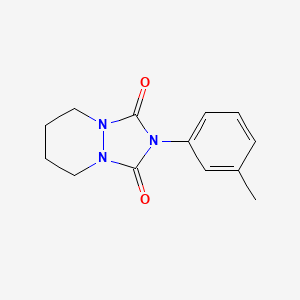
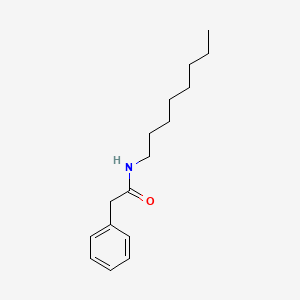
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
